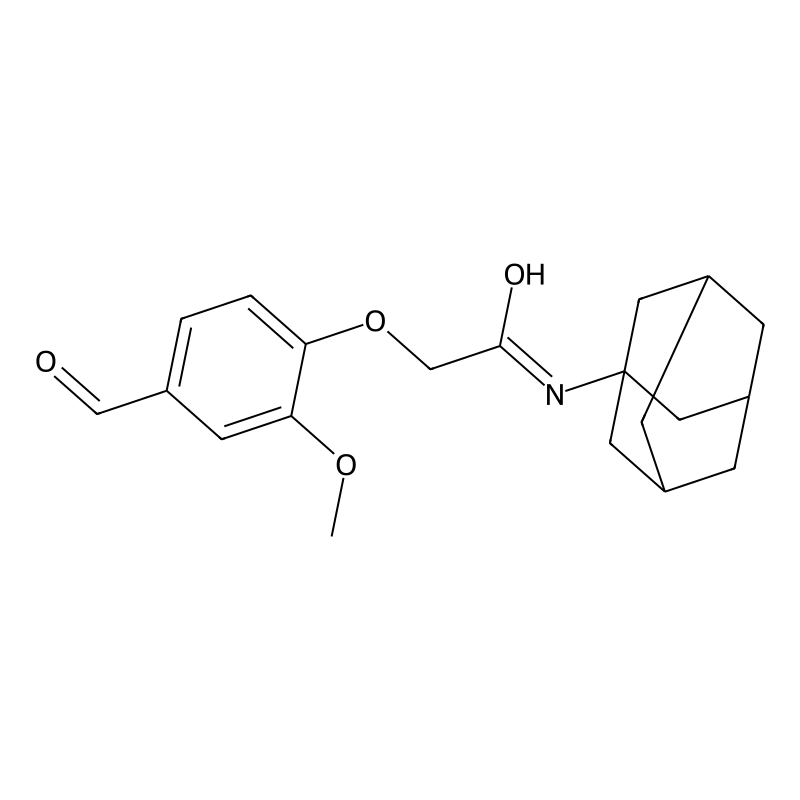

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound notable for its unique structural features, which include an adamantyl group, a formyl group, and a methoxyphenoxy moiety. This compound is characterized by the molecular formula and has a molecular weight of approximately 345.42 g/mol. The presence of the adamantyl group contributes significant steric bulk, while the formyl and methoxyphenoxy groups enhance its reactivity and potential for biological interactions.

There is no current information available on the mechanism of action of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide.

The reactivity of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is influenced by its functional groups. Key reactions include:

- Formation of Adamantyl Intermediate: The adamantyl group can be introduced via Friedel-Crafts alkylation, which typically involves reacting adamantane with an alkylating agent.

- Introduction of Formyl Group: The formyl group is often introduced using a Vilsmeier-Haack reaction, where the compound reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired aldehyde functionality.

- Acetylation Reaction: The acetamide structure can be synthesized through the reaction of the resulting intermediate with acetic anhydride or acetyl chloride.

These reactions facilitate the compound's use in various synthetic pathways and applications in medicinal chemistry.

Research indicates that N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibits significant biological activity, particularly in medicinal chemistry. Its unique structural components allow it to interact with various biological targets, including enzymes and receptors. The adamantyl moiety may enhance binding affinity due to steric effects, while the formyl and methoxyphenoxy groups can engage in hydrogen bonding, contributing to its therapeutic potential.

In preliminary studies, compounds with similar structures have shown promise in anti-inflammatory and anticancer activities, suggesting that this compound may also possess similar bioactive properties.

The synthesis of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves several steps:

- Formation of the Adamantyl Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.

- Vilsmeier-Haack Reaction: The introduction of the formyl group is accomplished by reacting the adamantyl intermediate with a Vilsmeier reagent.

- Acetylation: Finally, the acetamide is formed through acetylation of the hydroxyl group present on the phenolic structure.

These methods ensure high yields and purity of the final product, making it suitable for further applications in research and industry .

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has diverse applications across several fields:

- Medicinal Chemistry: Investigated as a potential pharmacophore for drug development due to its ability to interact with biological targets.

- Materials Science: Explored for developing novel materials with enhanced stability or reactivity.

- Biological Studies: Used to understand interactions with enzymes and receptors, providing insights into therapeutic applications.

- Industrial

Studies on N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide's interactions have revealed its ability to bind selectively to certain biological targets. The steric bulk from the adamantyl group enhances binding affinity, while hydrogen bonding from the methoxyphenoxy moiety plays a crucial role in stabilizing these interactions. Ongoing research aims to elucidate specific pathways and mechanisms of action related to this compound's biological effects .

Several compounds share structural similarities with N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-formylbenzoate | Contains a methyl ester group | Lacks adamantyl group; simpler structure |

| Ethyl 4-(2-formylphenoxy)benzoate | Formyl group on different position | Different positioning affects reactivity |

| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Acetamide instead of adamantamide | Variation in alkyl substitution impacts properties |

| N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide | Additional phenolic ring | Increased complexity may enhance interactions |

The uniqueness of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide lies in its combination of functional groups and structural elements that provide distinct chemical reactivity and potential therapeutic applications not found in these similar compounds .